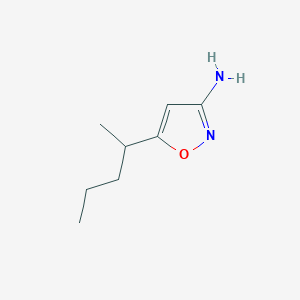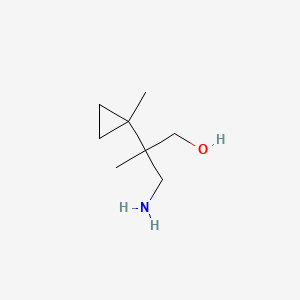![molecular formula C8H6BrN3O2 B13525810 2-{5-bromo-1H-pyrazolo[3,4-b]pyridin-1-yl}acetic acid](/img/structure/B13525810.png)
2-{5-bromo-1H-pyrazolo[3,4-b]pyridin-1-yl}acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{5-bromo-1H-pyrazolo[3,4-b]pyridin-1-yl}acetic acid is a heterocyclic compound that belongs to the class of pyrazolopyridines. These compounds are characterized by a pyrazole ring fused to a pyridine ring. The presence of a bromine atom at the 5-position of the pyrazole ring and an acetic acid moiety at the 1-position of the pyrazole ring makes this compound unique. Pyrazolopyridines have gained significant attention due to their diverse biological activities and potential therapeutic applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-{5-bromo-1H-pyrazolo[3,4-b]pyridin-1-yl}acetic acid typically involves the iodization of commercially available 5-bromo-1H-pyrazolo[3,4-b]pyridine using N-iodosuccinimide (NIS) to obtain an intermediate. This intermediate is then protected by para-methoxybenzyl chloride (PMB-Cl) to produce a key intermediate. The final step involves the reaction of this intermediate with acetic acid under specific conditions to yield the target compound .
Industrial Production Methods
the general approach involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
2-{5-bromo-1H-pyrazolo[3,4-b]pyridin-1-yl}acetic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the 5-position can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under appropriate conditions.
Coupling Reactions: The acetic acid moiety can participate in coupling reactions to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.
Oxidation Reactions: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction Reactions: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazolopyridines, while oxidation and reduction reactions can modify the functional groups present in the compound .
Applications De Recherche Scientifique
2-{5-bromo-1H-pyrazolo[3,4-b]pyridin-1-yl}acetic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a biological probe due to its ability to interact with various biomolecules.
Medicine: Explored for its potential therapeutic applications, particularly as inhibitors of specific enzymes and receptors.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-{5-bromo-1H-pyrazolo[3,4-b]pyridin-1-yl}acetic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of these targets by binding to their active sites, thereby blocking their normal function. This inhibition can lead to various biological effects, including the modulation of signal transduction pathways and cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
1H-pyrazolo[3,4-b]pyridine: A closely related compound with similar structural features but lacking the acetic acid moiety.
5-bromo-1H-pyrazolo[3,4-b]pyridine: Similar to the target compound but without the acetic acid group.
1H-pyrazolo[3,4-b]pyridin-1-yl}acetic acid: A compound with a similar structure but different substituents at the 5-position.
Uniqueness
The uniqueness of 2-{5-bromo-1H-pyrazolo[3,4-b]pyridin-1-yl}acetic acid lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the bromine atom and the acetic acid moiety allows for unique interactions with molecular targets, making it a valuable compound for various scientific research applications .
Propriétés
Formule moléculaire |
C8H6BrN3O2 |
|---|---|
Poids moléculaire |
256.06 g/mol |
Nom IUPAC |
2-(5-bromopyrazolo[3,4-b]pyridin-1-yl)acetic acid |
InChI |
InChI=1S/C8H6BrN3O2/c9-6-1-5-2-11-12(4-7(13)14)8(5)10-3-6/h1-3H,4H2,(H,13,14) |
Clé InChI |
VZDNUCGGZYKXMX-UHFFFAOYSA-N |
SMILES canonique |
C1=C2C=NN(C2=NC=C1Br)CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-{5-Oxa-6-azaspiro[3.4]oct-6-en-7-yl}methanamine](/img/structure/B13525730.png)
amine](/img/structure/B13525734.png)








![1-methyl-5H,6H,7H-cyclopenta[c]pyridin-3-olhydrochloride](/img/structure/B13525793.png)


![2-[(1R)-1-aminoethyl]benzene-1,4-diol](/img/structure/B13525808.png)
